molecular formula C13H13NO4 B5172167 isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 101855-37-2

isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B5172167
CAS RN: 101855-37-2
M. Wt: 247.25 g/mol
InChI Key: URWXPEIUWRCVQL-UHFFFAOYSA-N
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Description

Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained attention in the scientific community for its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. It has also been shown to induce oxidative stress and alter cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its potential as a drug candidate. Its anticancer, antifungal, and antibacterial properties make it a promising compound for drug development. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One direction is to further investigate its mechanism of action and how it interacts with cellular components. Another direction is to explore its potential as a drug candidate and develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, its potential applications in materials science, such as in the development of sensors or catalysts, could also be explored.
In conclusion, this compound is a promising compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and application.

Synthesis Methods

Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be synthesized through a multistep process involving the reaction of isatin with isopropyl chloroacetate. The resulting product is then purified through recrystallization using an appropriate solvent.

Scientific Research Applications

Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential applications in various research fields, including medicinal chemistry, organic synthesis, and materials science. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a potential candidate for drug development.

properties

IUPAC Name

propan-2-yl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(2)18-11(15)7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWXPEIUWRCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297711
Record name STK267882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101855-37-2
Record name STK267882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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